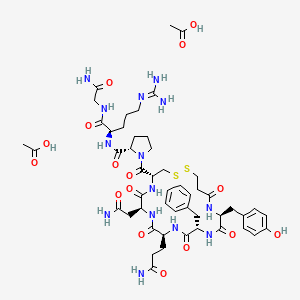

![molecular formula C₂₃H₂₉FN₆O₄S B1144447 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 CAS No. 1643378-47-5](/img/no-structure.png)

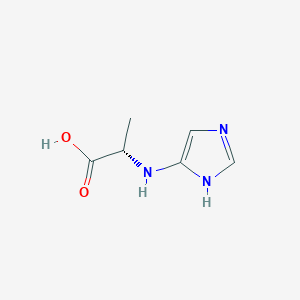

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have been explored for their unique properties and potential applications in various fields, including medicinal chemistry. The specificity of its structure suggests targeted synthesis methods and a keen interest in understanding its molecular interactions and properties.

Synthesis Analysis

Synthesis of related triazolopyrimidine derivatives often involves condensation reactions and careful manipulation of molecular precursors to achieve the desired structural configuration. For example, Lahmidi et al. (2019) described the synthesis of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the complexity and precision required in these synthesis processes (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is often elucidated using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into the geometric parameters and intermolecular interactions. Studies like those by Hu et al. (2011) demonstrate the application of single-crystal X-ray diffraction to determine the structure of related compounds, shedding light on the spatial arrangement and molecular conformations (Hu et al., 2011).

Chemical Reactions and Properties

Triazolopyrimidines engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidines, revealing their ability to form complex heterocyclic structures through such interactions (Desenko et al., 1998).

Applications De Recherche Scientifique

Glucuronidation Studies : In a study by Martin et al. (2006), the glucuronidation of a similar compound was investigated in different species, revealing species-specific differences in metabolic pathways. This has implications for pharmacokinetics and safety studies of the compound (Martin et al., 2006).

Impurity Identification in Ticagrelor : Kumar et al. (2016) identified and characterized impurities in ticagrelor batches, which included derivatives of the compound . This research contributes to quality control in pharmaceutical production (Kumar et al., 2016).

Antibacterial and Anticancer Screening : Holla et al. (2001) synthesized derivatives of similar compounds and tested them for antibacterial and anticancer activities, highlighting their potential in developing new therapeutic agents (Holla et al., 2001).

Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) focused on synthesizing new derivatives and testing their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

Synthesis of New Derivatives for Anticancer Screening : Bhat et al. (2004) reported the synthesis of triazolo[3,4-b]thiadiazoles, starting from compounds similar to the one , and screened them for anticancer properties (Bhat et al., 2004).

Metabolism and Excretion of Ticagrelor : Teng et al. (2010) investigated the pharmacokinetics, metabolism, and excretion of ticagrelor, which is structurally related to the compound. This research is crucial for understanding the drug's behavior in the human body (Teng et al., 2010).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of the compound can be achieved through a multi-step process involving the formation of key intermediates and subsequent coupling reactions. The key steps involve the synthesis of the cyclopropylamine, the triazole ring, and the thiol group. The final compound can be obtained through the coupling of these three key intermediates.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl diazoacetate", "copper(I) chloride", "1,2,4-triazole", "propyl mercaptan", "N-boc-cyclopropanamine", "sodium hydride", "trimethylsilyl azide" ], "Reaction": [ "Step 1: Synthesis of cyclopropylamine", "4-fluorobenzaldehyde is reacted with ethyl diazoacetate in the presence of copper(I) chloride to form a cyclopropylamine intermediate.", "Step 2: Synthesis of triazole ring", "The cyclopropylamine intermediate is then reacted with 1,2,4-triazole in the presence of sodium hydride to form a triazole ring.", "Step 3: Synthesis of thiol group", "Propyl mercaptan is reacted with N-boc-cyclopropanamine in the presence of trimethylsilyl azide to form a thiol intermediate.", "Step 4: Coupling of key intermediates", "The cyclopropylamine-triazole intermediate and the thiol intermediate are coupled together to form the final compound through a coupling reaction." ] } | |

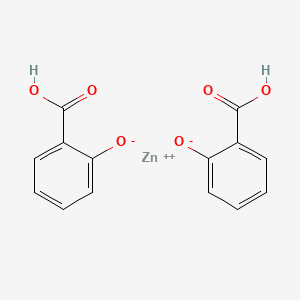

Numéro CAS |

1643378-47-5 |

Nom du produit |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4 |

Formule moléculaire |

C₂₃H₂₉FN₆O₄S |

Poids moléculaire |

504.58 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

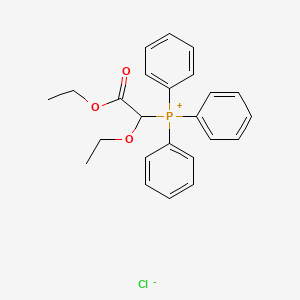

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)